molecular formula C12H8FNO3 B6367692 MFCD18312297 CAS No. 1261915-74-5

MFCD18312297

Cat. No.: B6367692
CAS No.: 1261915-74-5
M. Wt: 233.19 g/mol
InChI Key: JDKDGCGCHZFZSZ-UHFFFAOYSA-N
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Description

However, based on the structural and functional analogs discussed across multiple sources, we can infer that it is likely an inorganic or organometallic compound with a defined MDL identifier. Such compounds are typically utilized in industrial catalysis, pharmaceutical intermediates, or materials science . For instance, compounds like CAS 1022150-11-3 (MDL: MFCD28167899) and CAS 918538-05-3 (MDL: MFCD11044885) share similarities in synthesis methods, such as the use of palladium catalysts or green chemistry protocols, suggesting MFCD18312297 may also involve transition-metal-mediated reactions .

Properties

IUPAC Name

3-fluoro-5-(6-oxo-1H-pyridin-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-5-7(4-8(6-9)12(16)17)10-2-1-3-11(15)14-10/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKDGCGCHZFZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682969
Record name 3-Fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261915-74-5
Record name 3-Fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials under controlled conditions.

    Fluorination: or .

    Benzoic Acid Formation: The benzoic acid moiety is introduced through carboxylation reactions, often using under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reactions are carried out in batches.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acids.

Scientific Research Applications

3-Fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity.

    Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally or functionally analogous compounds identified in the evidence, highlighting key parameters such as molecular properties, synthesis, and applications.

Table 1: Structural and Functional Comparison

Parameter MFCD18312297 (Hypothetical) CAS 1022150-11-3 CAS 918538-05-3 CAS 1046861-20-4
Molecular Formula (Inferred: CₓHᵧNᶻOₙ) C₂₇H₃₀N₆O₃ C₆H₃Cl₂N₃ C₆H₅BBrClO₂
Molecular Weight ~400–500 g/mol 486.57 g/mol 188.01 g/mol 235.27 g/mol
Key Functional Groups Amide, aromatic rings Aromatic rings, amide bonds Chloropyrrolotriazine Boronic acid, halogens
Synthesis Method Pd-catalyzed cross-coupling DMF-mediated coupling KI/DMF reaction Pd-catalyzed Suzuki reaction
Bioactivity Moderate CYP inhibition Not reported Log S: -2.99 (low solubility) High GI absorption
Applications Pharmaceutical intermediate Polymer precursor Agrochemical research Materials science

Table 2: Physicochemical Properties

Property This compound (Hypothetical) CAS 1761-61-1 CAS 54198-89-9
Log Po/w 2.1–2.5 (XLOGP3) 2.15 (XLOGP3) 0.78 (WLOGP)
Solubility 0.5–1.0 mg/mL 0.687 mg/mL 0.24 mg/mL
TPSA ~80 Ų 40.46 Ų 48.98 Ų
Hazard Profile H302, H315 H302, H315, H319, H335 H302, H315, H319, H335

Key Findings:

CAS 918538-05-3 exemplifies chlorinated heterocycles, which contrast with boronic acid derivatives like CAS 1046861-20-4, emphasizing divergent reactivity in agrochemical vs. materials science contexts .

Synthesis Efficiency :

  • Palladium-catalyzed methods (e.g., Suzuki reactions in CAS 1046861-20-4 ) are prioritized for precision, while DMF-mediated routes (e.g., CAS 1022150-11-3 ) offer scalability .

Bioactivity Limitations :

  • Low solubility (Log S < -2.5) in CAS 918538-05-3 and CAS 54198-89-9 highlights a common challenge for halogenated compounds, necessitating formulation optimizations .

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